molecular formula C25H34O4 B1441486 Fasciculatin CAS No. 37905-12-7

Fasciculatin

Katalognummer: B1441486
CAS-Nummer: 37905-12-7
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: XZFNRHCNBWUYAM-JUXMFKGUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fasciculatin is a natural product found in Ircinia variabilis and Ircinia felix with data available.

Wirkmechanismus

Biologische Aktivität

Fasciculatin is a compound primarily studied for its role in neurodevelopment and its implications in various neurological conditions. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

Overview of this compound

This compound is often associated with axonal fasciculation, a process where growing axons adhere to one another, forming bundles that follow similar growth trajectories. This phenomenon is critical in the development of the nervous system, influencing neuronal connectivity and function. The molecular mechanisms underlying fasciculation involve interactions between proteins on axonal membranes, which can either promote or inhibit this process.

This compound's biological activity can be attributed to several key mechanisms:

  • Axonal Adhesion : this compound enhances the adhesion between axons, promoting the formation of fascicles. This is essential for proper network formation in the nervous system.
  • Guidance Cues : The compound interacts with chemical gradients that guide axon growth cones during development, facilitating correct positioning and connectivity.
  • Neurodevelopmental Role : In various model organisms such as Xenopus laevis and Drosophila melanogaster, this compound has been shown to be crucial for sensory neuron organization and retinotectal axon growth .

Case Studies

  • Neurodevelopmental Disorders : Studies have indicated that mutations in proteins mediating fasciculation can lead to neurodevelopmental disorders. For instance, loss of Neural Cell Adhesion Molecule (NCAM) in Xenopus resulted in reduced populations of sensory neurons and aberrant synaptogenesis, which may contribute to conditions such as autism .
  • Clinical Observations : A systematic review involving 180 patients diagnosed with benign fasciculation syndrome (BFS) revealed that while fasciculations persisted over time, there was no progression to motor neuron disease in the majority of cases. This suggests a benign nature of fasciculations under certain conditions .

Experimental Data

The following table summarizes key findings from studies investigating the effects and characteristics of this compound:

StudyFindingsImplications
Fasciculation promotes reliable swimming behavior in reduced synaptic networksSuggests importance in neural network stability
Long-term follow-up of BFS patients showed persistence of symptoms without progression to motor neuron diseaseIndicates benign nature of fasciculations
Distinct fasciculation patterns observed in amyotrophic lateral sclerosis (ALS) versus BFSHighlights potential biomarkers for disease differentiation

Wissenschaftliche Forschungsanwendungen

Diagnosis of Amyotrophic Lateral Sclerosis (ALS)

Fasciculations are recognized as an early indicator of ALS, a progressive neurodegenerative disease affecting motor neurons. Recent studies have shown that high-density surface electromyography (HDSEMG) can reliably detect fasciculations, providing valuable data for diagnosing ALS:

  • Quantitative Biomarker Development : The Surface Potential Quantification Engine (SPiQE) has been developed to automate the detection and characterization of fasciculation potentials from HDSEMG recordings. This tool has demonstrated an accuracy of 88% in identifying fasciculations, which could enhance the diagnostic process for ALS .
  • Ultrasound Techniques : Muscle ultrasonography (MUS) has emerged as a non-invasive method to assess fasciculations in ALS patients. Studies indicate that MUS has higher sensitivity compared to traditional EMG methods, with an area under the curve (AUC) of 0.956 for diagnosing ALS based on fasciculation scores .

Monitoring Disease Progression

Fasciculatin's role extends beyond diagnosis; it is also pivotal in monitoring disease progression in ALS:

  • Longitudinal Studies : Research involving repeated assessments over time has shown that fasciculation frequency correlates with disease progression markers such as the ALS-functional rating scale and slow vital capacity . By quantifying fasciculation characteristics, clinicians can track changes in motor neuron function.
  • Predictive Value : The predictive value of fasciculation scores obtained through MUS can significantly aid in early diagnosis and monitoring, allowing for timely intervention .

Case Study 1: High-Density Electromyography in ALS

A study involving 20 ALS patients utilized HDSEMG to quantify fasciculation potentials over 14 months. The findings revealed significant correlations between increased fasciculation frequency and clinical markers of disease progression, underscoring the potential of this compound as a biomarker .

Case Study 2: Ultrasound Assessment

In another study, researchers analyzed the firing frequency and distribution patterns of fasciculations using MUS among ALS patients. The results indicated that specific patterns could differentiate between ALS and non-ALS conditions with high sensitivity and specificity .

Data Summary

The following table summarizes key findings from recent studies on the applications of this compound:

StudyMethodologyKey FindingsAUC
HDSEMGHigh accuracy in detecting fasciculations; potential for clinical application0.88
MUSHigher sensitivity than EMG; effective in differentiating ALS from other conditions0.956
Longitudinal StudyCorrelation between fasciculation frequency and disease progression markersN/A

Eigenschaften

IUPAC Name

(5E)-5-[(2S,6S,7E,9E)-13-(furan-3-yl)-2,6,10-trimethyltrideca-7,9-dienylidene]-4-hydroxy-3-methylfuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O4/c1-18(8-5-9-19(2)11-7-13-22-14-15-28-17-22)10-6-12-20(3)16-23-24(26)21(4)25(27)29-23/h5,8-9,14-18,20,26H,6-7,10-13H2,1-4H3/b8-5+,19-9+,23-16+/t18-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFNRHCNBWUYAM-JUXMFKGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(C)CCCC(C)C=CC=C(C)CCCC2=COC=C2)OC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C\[C@@H](C)CCC[C@H](C)/C=C/C=C(\C)/CCCC2=COC=C2)/OC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37905-12-7
Record name Fasciculatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037905127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fasciculatin
Reactant of Route 2
Fasciculatin
Reactant of Route 3
Fasciculatin
Reactant of Route 4
Fasciculatin
Reactant of Route 5
Fasciculatin
Reactant of Route 6
Fasciculatin
Customer
Q & A

Q1: What are the natural sources of Fasciculatin?

A: this compound is primarily isolated from marine sponges belonging to the genus Ircinia. Specifically, it has been found in Ircinia variabilis collected from the Atlantic Coast of Morocco [] and the Thyrrenean Sea [], as well as in Ircinia fasciculata [].

Q2: What is the molecular structure of this compound?

A: this compound is a linear furanosesterpene, characterized by a 25-carbon backbone with a furan ring and a tetronic acid moiety at opposite ends. While specific spectroscopic data might vary slightly between studies, its structure is well-defined and distinguishes it from similar compounds like Palinurin and Variabilin [, ]. Interestingly, a structurally related compound, Konakhin, was isolated from a sponge off the coast of Senegal and differs from this compound by the replacement of the carbonyl carbon in the tetronic acid moiety with chlorine [].

Q3: Are there any known ecological roles of this compound?

A: While not directly addressed in the provided research, the presence of this compound in the defensive secretions of the nudibranch Discodoris indecora, which preys on Ircinia variabilis, suggests a potential ecological role in predator defense []. This observation implies a fascinating relationship between the sponge, its chemical defense mechanisms, and the nudibranch that appears to utilize these compounds for its own protection.

Q4: Has the structure-activity relationship (SAR) of this compound been investigated?

A: While the provided abstracts don't delve into specific SAR studies for this compound, the discovery of Konakhin [], a structurally similar compound with a chlorine atom replacing a specific carbon, offers a starting point. Comparing the biological activity of Konakhin and this compound could provide valuable insights into the importance of the tetronic acid moiety for its activity. Further research exploring modifications to the furan ring or the linear carbon chain could provide a comprehensive understanding of this compound's SAR.

Q5: What analytical techniques are used to characterize and study this compound?

A: Although specific methods are not detailed in the abstracts, the research relies heavily on spectroscopic techniques for structural elucidation, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D NMR experiments []. Furthermore, isolation and purification likely involve techniques like chromatography (e.g., High-Performance Liquid Chromatography) to separate this compound from other compounds present in the sponge extracts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.